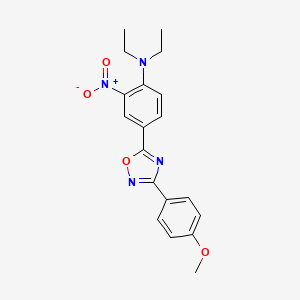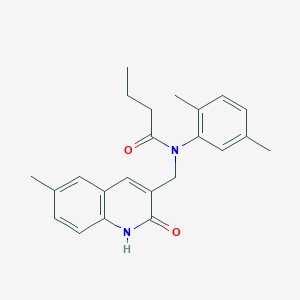
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQB or 3-Hydroxyflavone-8-carboxylic acid butyramide. DMQB is a synthetic compound that can be synthesized using various methods. In
作用機序
The mechanism of action of DMQB is not fully understood. However, studies have shown that DMQB exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. DMQB has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
DMQB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMQB can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMQB has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, DMQB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using DMQB in lab experiments is its high yield and purity. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. Another advantage of using DMQB is its versatility. DMQB can be used in various assays to study its potential applications in various fields. However, one of the limitations of using DMQB in lab experiments is its cost. DMQB is a synthetic compound, and the cost of synthesis can be high.
将来の方向性
There are several future directions for the study of DMQB. One direction is to study the potential use of DMQB in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study the potential use of DMQB in the development of anti-aging products. In addition, further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Conclusion:
In conclusion, DMQB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. DMQB has been extensively studied for its potential applications in the field of medicine, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
合成法
DMQB can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of butyric acid. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carboxylic acid in the presence of butyric acid. The yield of DMQB using these methods is high, and the purity of the compound can be achieved using various purification techniques.
科学的研究の応用
DMQB has been extensively studied for its potential applications in various fields. In the field of medicine, DMQB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, DMQB has been shown to have antioxidant properties, making it a potential candidate for the development of anti-aging products.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-12-16(3)7-9-17(21)4)14-19-13-18-11-15(2)8-10-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNTXUMDXVVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
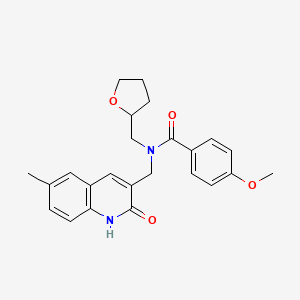
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)


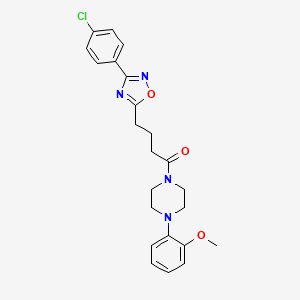

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)

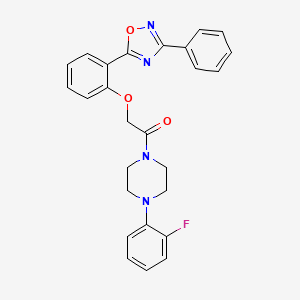
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
